molecular formula C13H12N2O4S B2405470 (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1799270-35-1

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2405470
CAS RN: 1799270-35-1
M. Wt: 292.31
InChI Key: PJYRXIMOWQMESM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione agonist exerts its effects by binding to and activating the free fatty acid receptor 4 (this compound), which is expressed in various tissues, including adipose tissue, pancreas, and gastrointestinal tract. Activation of this compound leads to the activation of various signaling pathways, including the Gαq/11 and Gαi/o pathways, which mediate the effects of this compound agonist on glucose homeostasis, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
This compound agonist has been shown to have several biochemical and physiological effects, including:
- Improving glucose homeostasis: this compound agonist can stimulate glucose uptake and utilization in adipose tissue and skeletal muscle, leading to improved glucose homeostasis.
- Increasing insulin sensitivity: this compound agonist can increase insulin sensitivity in adipose tissue and liver, leading to improved glucose uptake and glycogen synthesis.
- Reducing inflammation: this compound agonist can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in various tissues, including adipose tissue and intestine.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione agonist is its specificity for this compound, which reduces the risk of off-target effects. However, this compound agonist has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound agonist for therapeutic applications.

Future Directions

Several future directions for (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione agonist research include:
- Developing more stable and soluble analogs of this compound agonist with improved bioavailability and efficacy in vivo.
- Investigating the potential therapeutic applications of this compound agonist in other diseases, such as cancer and neurodegenerative diseases.
- Elucidating the molecular mechanisms underlying the effects of this compound agonist on glucose homeostasis, insulin sensitivity, and inflammation.
- Conducting clinical trials to evaluate the safety and efficacy of this compound agonist in humans.
Conclusion:
In conclusion, this compound agonist is a promising compound with potential therapeutic applications in various diseases. Its specificity for this compound and ability to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation make it an attractive candidate for further research. However, further studies are needed to overcome its limitations and determine its optimal therapeutic dosage and administration route.

Synthesis Methods

The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione agonist involves the reaction of 3-(furan-2-yl)acrylic acid with azetidine-3-thione in the presence of a base to form the corresponding acrylamide. This intermediate is then reacted with thiazolidine-2,4-dione to yield the final product, this compound agonist.

Scientific Research Applications

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione agonist has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and inflammatory bowel disease. Studies have shown that this compound agonist can improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRXIMOWQMESM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.